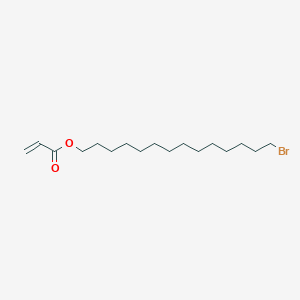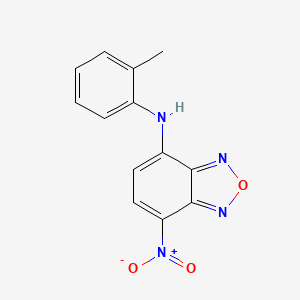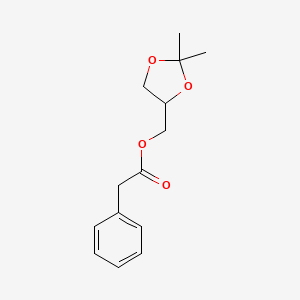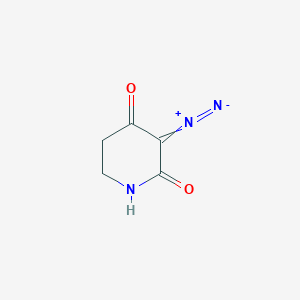![molecular formula C10H14N2 B14322113 2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine CAS No. 112291-92-6](/img/structure/B14322113.png)
2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethylidene group attached to an amino group, making it a primary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine can be achieved through several methods. One common approach involves the reaction of phenylethylamine with an aldehyde or ketone under acidic conditions to form an imine intermediate. This intermediate is then reduced to yield the desired amine. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure hydrogenation reactors and efficient catalysts ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used.
Substitution: Halides such as methyl iodide (CH₃I) or ethyl bromide (C₂H₅Br) are typical reagents
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Alkylated amines
Wissenschaftliche Forschungsanwendungen
2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes .
Wirkmechanismus
The mechanism of action of 2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various biochemical pathways. It may also form stable complexes with metal ions, influencing enzymatic activities and other biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylethylamine: A related compound with similar structural features but lacking the ethylidene group.
Ethylenediamine: Another amine with two amino groups, used in various industrial applications .
Uniqueness
2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable imine intermediates and participate in a wide range of chemical reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
112291-92-6 |
|---|---|
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-(1-phenylethylideneamino)ethanamine |
InChI |
InChI=1S/C10H14N2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6H,7-8,11H2,1H3 |
InChI-Schlüssel |
PRTSTKFVEXTIJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCN)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)



![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)
![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)

![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)

![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)

